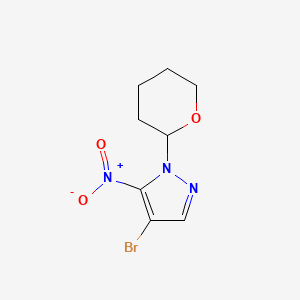
4-bromo-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C8H10BrN3O3 and its molecular weight is 276.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Bromo-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS Number: 1235407-34-7) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy, and relevant studies.
The molecular formula of this compound is C8H10BrN3O3, with a molecular weight of 276.08 g/mol. Its structure includes a bromine atom and a nitro group, which are pivotal in influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀BrN₃O₃ |
| Molecular Weight | 276.08 g/mol |
| CAS Number | 1235407-34-7 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific compound under consideration has been studied for its potential effects against various biological targets.
Antimicrobial Activity
A study highlighted the antimicrobial properties of pyrazole derivatives, suggesting that modifications to the pyrazole ring can enhance activity against pathogens. While specific data on this compound is limited, related compounds have shown significant activity against bacteria and fungi .
Antiparasitic Activity
Research involving related pyrazole structures has demonstrated efficacy against malaria parasites. For instance, modifications in the pyrazole framework have been shown to improve metabolic stability and aqueous solubility, crucial factors for antiparasitic activity . Although direct studies on the specific compound are scarce, it is reasonable to hypothesize similar potential based on structural analogies.
Anti-inflammatory Effects
Pyrazole derivatives like celecoxib have established anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX). The presence of a nitro group in this compound may similarly influence COX inhibition, although specific experimental validation is required .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Antiparasitic Studies : Research on structurally similar compounds indicated that modifications can lead to enhanced potency against Plasmodium species. For example, certain derivatives exhibited EC50 values in the low micromolar range, demonstrating significant efficacy in mouse models .
- Antimicrobial Efficacy : A review of pyrazole derivatives reported various compounds with notable antibacterial and antifungal activities, suggesting that the incorporation of halogens and nitro groups enhances these effects .
- In Vitro Studies : In vitro assays have shown that certain pyrazoles can inhibit growth in various cancer cell lines, indicating potential anticancer properties. The exact mechanisms often involve apoptosis induction and cell cycle arrest .
Properties
IUPAC Name |
4-bromo-5-nitro-1-(oxan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O3/c9-6-5-10-11(8(6)12(13)14)7-3-1-2-4-15-7/h5,7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVBZTWKVYCQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=C(C=N2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














